molecular formula C7H12Cl2N2 B1401223 (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 40154-80-1

(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No. B1401223
CAS RN: 40154-80-1
M. Wt: 195.09 g/mol
InChI Key: JDRXYBFUHCUEFT-ILKKLZGPSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride” consists of a pyridine ring attached to an ethylamine group. The “1S” in the name indicates that this compound is a single enantiomer, meaning it has a specific three-dimensional arrangement of its atoms.


Physical And Chemical Properties Analysis

“(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride” is a powder at room temperature . Its molecular weight is 195.09 g/mol.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of a Chiral Sec-Amine: A study on the crystal structure of a secondary amine closely related to (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride was conducted. This research provides insights into the structural characteristics of similar compounds (Adeleke & Omondi, 2022).

Catalytic Applications

  • Recyclable C2-symmetric tertiary amine-squaramide organocatalysts: The design and application of chiral tertiary amines, including variants similar to (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride, were explored for asymmetric synthesis, demonstrating its potential as an effective catalyst (Kostenko et al., 2018).

Synthesis and Reactivity

  • Potential Hemilabile (Imino)pyridine Palladium(II) Complexes: The synthesis of (imino)pyridine ligands closely related to the compound and their application in palladium complexes for ethylene dimerization highlights its importance in organometallic chemistry (Nyamato et al., 2015).
  • Biocatalytic Transamination for Asymmetric Synthesis: The use of transaminases for the biocatalytic amination of similar compounds suggests its potential in the synthesis of enantiopure amines, important in pharmaceutical and chemical industries (López-Iglesias et al., 2016).

Material Science

  • Synthesis, Structure, and Redox Chemistry of Iron(III) Complexes: Research on iron(III) complexes with Schiff bases derived from similar compounds reveals applications in understanding the redox chemistry and Lewis acidity of iron centers (Viswanathan et al., 1996).

Molecular Structure Determination

  • Microwave-assisted Synthesis of Derivatives: The study of microwave-assisted synthesis of various derivatives shows the versatility of (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride in synthetic chemistry (Ankati & Biehl, 2010).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1S)-1-pyridin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6(8)7-2-4-9-5-3-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRXYBFUHCUEFT-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride

CAS RN

40154-80-1
Record name (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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